Peimisine HCl
Overview
Description
Peimisine (hydrochloride), also known as Ebeiensine (hydrochloride), is a muscarinic M receptor antagonist and an angiotensin-converting enzyme inhibitor. This compound is derived from the plant genus Fritillaria, which is known for its medicinal properties. Peimisine (hydrochloride) exhibits various pharmacological activities, including anti-tumor, anti-inflammatory, and antihypertensive effects .
Mechanism of Action
Biochemical Pathways
Peimisine impacts several biochemical pathways. It has been found to suppress the Jak-Stat signaling pathway , which plays a crucial role in immune response and cell growth . By inhibiting this pathway, Peimisine can reduce inflammation and potentially slow tumor growth . Additionally, Peimisine has been shown to affect the NF-κB inflammation pathway , which is involved in cellular responses to stimuli such as stress, cytokines, and infections .
Result of Action
Peimisine has been shown to have anti-tumor , anti-inflammatory , and antihypertensive activities . It can induce apoptosis, a process of programmed cell death, which is beneficial in the treatment of various diseases, including cancer . In addition, Peimisine has been used in cough and asthma research due to its expectorant and cough-relieving effects .
Action Environment
The action of Peimisine can be influenced by various environmental factors. For instance, the presence of other compounds or medications in the body can affect the absorption, distribution, metabolism, and excretion of Peimisine. Additionally, individual factors such as age, sex, health status, and genetic makeup can also influence the action, efficacy, and stability of Peimisine .
Biochemical Analysis
Biochemical Properties
Peimisine hydrochloride plays a significant role in various biochemical reactions. It acts as a muscarinic M receptor antagonist and an angiotensin-converting enzyme inhibitor . Peimisine hydrochloride interacts with enzymes such as angiotensin-converting enzyme, inhibiting its activity and thereby exerting antihypertensive effects. Additionally, it interacts with muscarinic receptors, blocking their activity and contributing to its antitussive and expectorant properties . These interactions highlight the compound’s multifaceted role in biochemical processes.
Cellular Effects
Peimisine hydrochloride influences various types of cells and cellular processes. It has been shown to induce apoptosis in cancer cells, including A2780, LLC, HepG2, and A549 cells . The compound causes cell cycle arrest at the G0/G1 phase, leading to increased apoptosis rates. Furthermore, peimisine hydrochloride affects cell signaling pathways, gene expression, and cellular metabolism. It modulates pathways involved in inflammation and tumor progression, thereby exhibiting anti-inflammatory and anti-tumor activities .
Molecular Mechanism
The molecular mechanism of peimisine hydrochloride involves several key interactions at the molecular level. It binds to muscarinic receptors, acting as an antagonist and inhibiting their activity . Additionally, peimisine hydrochloride inhibits the activity of angiotensin-converting enzyme, reducing the production of angiotensin II and thereby lowering blood pressure . These binding interactions and enzyme inhibitions contribute to the compound’s pharmacological effects, including its antihypertensive, anti-inflammatory, and anti-tumor activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of peimisine hydrochloride change over time. The compound exhibits stability and slow degradation in plasma, with linear dynamics observed in a dose range of 0.26–6.5 mg/kg . Long-term studies have shown that peimisine hydrochloride maintains its pharmacological effects over extended periods, with significant differences in pharmacokinetic parameters between male and female subjects . These findings indicate that peimisine hydrochloride remains effective and stable over time in laboratory settings.
Dosage Effects in Animal Models
The effects of peimisine hydrochloride vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent pharmacokinetics, with higher doses resulting in increased blood and tissue levels . There are gender differences in the pharmacokinetic parameters, with male rats showing higher drug levels compared to female rats . At high doses, peimisine hydrochloride may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in animal studies.
Metabolic Pathways
Peimisine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as angiotensin-converting enzyme, inhibiting its activity and affecting the renin-angiotensin system . The compound also influences metabolic flux and metabolite levels, contributing to its pharmacological effects. Additionally, peimisine hydrochloride undergoes metabolic transformations in the liver, with significant excretion observed in urine and feces . These metabolic pathways play a crucial role in the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
Peimisine hydrochloride is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, facilitating its localization and accumulation in specific tissues . The compound shows high levels in organs such as the spleen, kidney, lung, liver, and heart, while lower levels are observed in the brain, uterus, ovary, and testis . These distribution patterns highlight the compound’s selective tissue targeting and accumulation.
Subcellular Localization
The subcellular localization of peimisine hydrochloride is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within cells, affecting its activity and function. Peimisine hydrochloride’s localization in the cytoplasm and nucleus plays a crucial role in its pharmacological effects, including its ability to modulate gene expression and cell signaling pathways . These subcellular interactions contribute to the compound’s overall efficacy and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: Peimisine (hydrochloride) is synthesized through a series of hydroxylation reactions. The biosynthesis involves the hydroxylation of cevanine alkaloid at C-22 by CYP90B1 and at C-26 by CYP734As. These hydroxylated compounds are then converted into 22,23-dihydroxylated products, which are further catalyzed by C-26 hydroxylase .
Industrial Production Methods: The industrial production of peimisine (hydrochloride) involves the extraction of total alkaloids from Fritillaria species using optimized supercritical fluid extraction methods. Variables such as extraction time, temperature, pressure, and ethanol concentration are carefully controlled to maximize yield .
Chemical Reactions Analysis
Types of Reactions: Peimisine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Peimisine can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups present in peimisine.
Substitution: Substitution reactions can introduce new functional groups into the peimisine molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of peimisine, which may exhibit different pharmacological activities .
Scientific Research Applications
Comparison with Similar Compounds
Peimisine (hydrochloride) can be compared with other similar compounds, such as:
Verticine: Another alkaloid from Fritillaria with similar anti-tumor and anti-inflammatory properties.
Verticinone: Exhibits similar pharmacological activities but differs in its chemical structure.
Zhebeirine: Known for its cytotoxic effects on cancer cells.
Ebeiedinone: Another alkaloid with potential anti-cancer properties.
Yibeissine: Similar in structure and function to peimisine
Peimisine (hydrochloride) stands out due to its dual action as a muscarinic M receptor antagonist and an angiotensin-converting enzyme inhibitor, making it a unique compound with diverse pharmacological activities.
Properties
IUPAC Name |
(3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO3.ClH/c1-14-9-24-25(28-13-14)16(3)27(31-24)8-6-18-19(15(27)2)11-21-20(18)12-23(30)22-10-17(29)5-7-26(21,22)4;/h14,16-18,20-22,24-25,28-29H,5-13H2,1-4H3;1H/t14-,16+,17-,18+,20-,21-,22+,24+,25-,26+,27-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYFGCQMQQGAEY-MCZYSGEJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)O)C)NC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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